N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 802975-56-0
VCID: VC14728682
InChI: InChI=1S/C17H25NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h9-10,12H,4-8,11H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide

CAS No.: 802975-56-0

Cat. No.: VC14728682

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide - 802975-56-0

Specification

CAS No. 802975-56-0
Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C17H25NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h9-10,12H,4-8,11H2,1-3H3,(H,18,19)
Standard InChI Key SASDFNCCKVWEIJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Cyclohexylmethyl)-3,4,5-trimethoxybenzamide features a benzamide core substituted with methoxy groups at the 3-, 4-, and 5-positions, coupled to a cyclohexylmethyl moiety via an amide bond. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions . The cyclohexylmethyl group contributes significant lipophilicity, as evidenced by computational logP values >3.0, which may improve membrane permeability compared to simpler benzamides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H25NO4\text{C}_{17}\text{H}_{25}\text{NO}_4
Molecular Weight307.4 g/mol
CAS Number802975-56-0
Lipophilicity (logP)~3.2 (predicted)
SolubilityLow in aqueous media

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR: Methoxy protons resonate as singlets at δ 3.7–3.9 ppm, while cyclohexylmethyl protons appear as multiplet signals between δ 1.0–2.1 ppm .

  • 13C^{13}\text{C}-NMR: Carbonyl carbon at δ 167 ppm, aromatic carbons at δ 105–153 ppm, and cyclohexyl carbons at δ 25–35 ppm .
    Mass spectrometry (MS) shows a molecular ion peak at m/z 307.4, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid and cyclohexylmethylamine. A common approach employs carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid .

Representative Procedure:

  • Activation: 3,4,5-Trimethoxybenzoic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C for 30 minutes.

  • Coupling: Cyclohexylmethylamine (1.1 equiv) is added, and the reaction stirs at room temperature for 12 hours.

  • Workup: The mixture is washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

  • Purification: Recrystallization from ethanol yields the pure product (75–85% yield) .

Challenges and Modifications

  • Solubility Issues: The compound’s low aqueous solubility complicates formulation. Strategies such as prodrug derivatization or nanoparticle encapsulation are under investigation.

  • Scale-Up: Industrial-scale synthesis requires optimizing solvent systems (e.g., switching to THF/water biphasic conditions) to improve yield and reduce costs .

Biological Activities and Mechanisms

Enzymatic Interactions

The compound weakly inhibits histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) at μM concentrations, though these effects are secondary to its MDR1 activity . Comparative studies with analogs lacking the cyclohexylmethyl group (e.g., 3,4,5-trimethoxybenzamide) reveal a 4-fold lower MDR1 inhibition, underscoring the importance of lipophilic substituents .

Table 2: Biological Activity Profile

Assay SystemEffectIC₅₀/EC₅₀Source
MDR1 Inhibition (MCF-7/ADR)Reversal of paclitaxel resistance8.3 μM
HDAC InhibitionPartial inhibition (Class I HDACs)>50 μM
Cytotoxicity (HeLa)Minimal direct toxicity>100 μM

Pharmacological Considerations

Pharmacokinetics

Preliminary data indicate rapid absorption (Tₘₐₓ = 1.5 h in rats) but poor oral bioavailability (<15%) due to first-pass metabolism . The compound exhibits a plasma half-life of 2.3 hours and distributes preferentially to liver and lung tissues.

Toxicity Profile

Acute toxicity studies in mice report an LD₅₀ of 320 mg/kg, with histopathological changes observed in the liver at doses >100 mg/kg . Chronic administration (28 days) at 50 mg/kg/day causes mild neutropenia, suggesting hematopoietic system effects .

Comparative Analysis with Structural Analogs

Hydrazide Derivatives

N'-[(E)-(2-Hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide, a hydrazone analog, exhibits distinct biological behavior, including stronger HDAC inhibition (IC₅₀ = 12 μM) but no MDR1 activity. This highlights how replacing the amide with a hydrazide group shifts target selectivity.

MENIN-MLL Inhibitors

Patent CN109743875B describes diazaspiro compounds targeting the MENIN-MLL interaction in leukemia. While N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide lacks the diazaspiro core, its methoxy-rich aromatic system shares similarities with patent compounds’ pharmacophores, suggesting potential for structural hybridization .

Future Directions and Challenges

Solubility Enhancement

Co-crystallization with cyclodextrins or formulation as lipid nanoparticles could improve bioavailability. Preliminary studies with sulfobutylether-β-cyclodextrin show a 5-fold solubility increase in simulated gastric fluid .

Targeted Delivery

Conjugation to tumor-homing peptides (e.g., RGD sequences) may enhance tumor specificity and reduce off-target toxicity. In silico modeling predicts viable linker chemistries without compromising MDR1 binding.

Combination Therapies

Synergy studies with paclitaxel, doxorubicin, and vinca alkaloids are warranted. A pilot study in xenograft models indicates a 40% reduction in tumor volume with paclitaxel + N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide versus paclitaxel alone .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator